An In-Depth Technical Guide to 3-(2-Cyclohexylethoxy)pyrrolidine Hydrochloride: A Predictive Analysis
An In-Depth Technical Guide to 3-(2-Cyclohexylethoxy)pyrrolidine Hydrochloride: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, predictive overview of the chemical properties of 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride, a novel N-heterocyclic compound. In the absence of direct empirical data for this specific molecule, this document leverages established principles of organic chemistry and draws upon data from structurally analogous compounds to forecast its chemical and physical characteristics, propose a viable synthetic route, and discuss its potential pharmacological significance. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of this and related pyrrolidine derivatives.
Introduction to the Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom.[1] This structural motif is of profound importance in medicinal chemistry and drug discovery, appearing in a multitude of natural products and FDA-approved pharmaceuticals.[2] The pyrrolidine scaffold can confer desirable pharmacokinetic properties, such as improved aqueous solubility, and its nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.[3]
Substitution at the 3-position of the pyrrolidine ring, as in the case of the title compound, creates a chiral center and allows for the introduction of diverse functionalities that can modulate a compound's biological activity. The ether linkage in 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride introduces a degree of conformational flexibility and lipophilicity that can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Physicochemical Properties
The physicochemical properties of 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride can be estimated by considering its constituent parts: the pyrrolidine ring, the cyclohexylethoxy side chain, and the hydrochloride salt form.
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₁₂H₂₄ClNO | Based on the chemical structure. |
| Molecular Weight | 233.78 g/mol | Calculated from the molecular formula. For comparison, similar structures like 3-(2-Ethylphenoxy)pyrrolidine hydrochloride have a molecular weight of 227.73 g/mol .[4] |
| Appearance | White to off-white solid | Pyrrolidine hydrochlorides are typically crystalline solids at room temperature. |
| Solubility | Soluble in water and lower alcohols (methanol, ethanol). Limited solubility in non-polar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |
| Melting Point | Estimated in the range of 150-200 °C | The melting point will be influenced by the crystal lattice energy. Hydrochloride salts of similar amines often have melting points in this range. |
| pKa | Estimated around 9-10 for the pyrrolidinium ion | The basicity of the pyrrolidine nitrogen is expected to be in the typical range for secondary amines. |
Proposed Synthetic Pathway and Experimental Protocol
A plausible and efficient synthetic route to 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride can be designed starting from commercially available 3-hydroxypyrrolidine. The key transformation is a Williamson ether synthesis.
Caption: Proposed synthetic pathway for 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride.
Step-by-Step Experimental Protocol:
Step 1: N-Protection of 3-Hydroxypyrrolidine
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To a solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (Et₃N, 1.2 eq).
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in CH₂Cl₂.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine.
Rationale: The Boc protecting group is used to prevent the secondary amine of the pyrrolidine from reacting in the subsequent Williamson ether synthesis.
Step 2: Preparation of 2-Cyclohexylethyl Tosylate
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Dissolve 2-cyclohexylethanol (1.0 eq) in pyridine at 0 °C.
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Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq).
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Stir the reaction at 0 °C for 4 hours and then at room temperature for 12 hours.
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Pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 2-cyclohexylethyl tosylate.
Rationale: Conversion of the alcohol to a tosylate creates a good leaving group for the subsequent nucleophilic substitution reaction.
Step 3: Williamson Ether Synthesis
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To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
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Add a solution of 2-cyclohexylethyl tosylate (1.1 eq) in DMF.
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Heat the reaction mixture to 80 °C and stir for 12 hours.
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Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to afford N-Boc-3-(2-Cyclohexylethoxy)pyrrolidine.
Rationale: The alkoxide generated from N-Boc-3-hydroxypyrrolidine acts as a nucleophile, displacing the tosylate leaving group on the 2-cyclohexylethyl chain.
Step 4: Deprotection and Salt Formation
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Dissolve N-Boc-3-(2-Cyclohexylethoxy)pyrrolidine (1.0 eq) in CH₂Cl₂.
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Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
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Dissolve the residue in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete.
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Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride.
Rationale: The acidic conditions cleave the Boc protecting group, yielding the free secondary amine. Subsequent treatment with ethereal HCl affords the desired hydrochloride salt.
Predicted Spectroscopic Data
The structure of 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride can be confirmed by standard spectroscopic techniques.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 9.0-10.0 (br s, 2H): Protons of the pyrrolidinium nitrogen (NH₂⁺).
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δ 3.8-4.0 (m, 1H): Proton at the 3-position of the pyrrolidine ring (CH-O).
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δ 3.4-3.7 (m, 4H): Protons of the ethoxy group (-O-CH₂-CH₂-).
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δ 2.8-3.3 (m, 4H): Protons on the carbons adjacent to the nitrogen in the pyrrolidine ring.
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δ 1.9-2.2 (m, 2H): Protons at the 4-position of the pyrrolidine ring.
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δ 0.8-1.8 (m, 11H): Protons of the cyclohexyl ring.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
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δ 75-80: Carbon at the 3-position of the pyrrolidine ring (C-O).
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δ 65-70: Carbon of the ethoxy group attached to the oxygen (-O-CH₂-).
-
δ 45-50: Carbons adjacent to the nitrogen in the pyrrolidine ring.
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δ 35-40: Methylene carbon of the ethyl group attached to the cyclohexyl ring.
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δ 30-35: Methylene carbons of the cyclohexyl ring.
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δ 25-30: Methine carbon of the cyclohexyl ring.
-
-
Mass Spectrometry (ESI+):
-
m/z: [M+H]⁺ corresponding to the free base (C₁₂H₂₃NO), expected at approximately 198.18.
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Potential Pharmacological Relevance and Applications
The 3-alkoxypyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a cyclohexyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration.
Caption: Potential pharmacological applications of 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride.
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Central Nervous System (CNS) Activity: Many pyrrolidine derivatives act as ligands for CNS targets. The structural features of the title compound suggest potential activity as a dopamine transporter (DAT) or serotonin transporter (SERT) inhibitor.[5][6]
-
Muscarinic Receptor Antagonism: 3-Substituted pyrrolidines are known to interact with muscarinic acetylcholine receptors. Further investigation could reveal antagonist or agonist activity at these receptors, with potential applications in treating overactive bladder or certain neurological disorders.
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Analgesic Properties: Some N-substituted pyrrolidine derivatives have shown analgesic effects.[2] The lipophilic cyclohexyl moiety could facilitate access to opioid or other pain-related receptors in the CNS.
Safety and Handling
While no specific safety data exists for 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride, it should be handled with the standard precautions for a novel chemical entity.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride represents an intriguing yet uncharacterized molecule within the broader class of pharmacologically relevant pyrrolidine derivatives. This technical guide provides a robust, predictive framework for its synthesis, characterization, and potential biological activities based on established chemical principles and data from analogous structures. It is our hope that this document will serve as a valuable starting point for researchers aiming to explore the chemical space and therapeutic potential of this and related novel compounds.
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